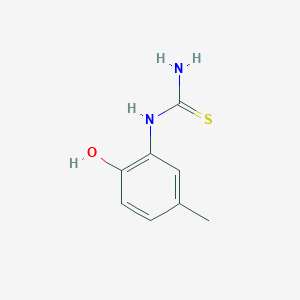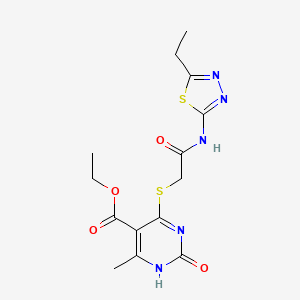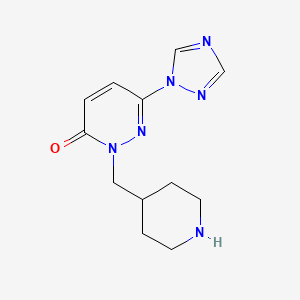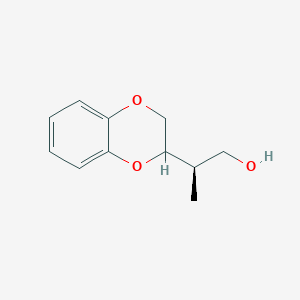
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DBDPE or Decabromodiphenyl Ethane. DBDPE is a flame retardant compound that has been widely used in various industries, including electronics, textiles, and construction. The purpose of
作用机制
DBDPE works by inhibiting the combustion process. It does this by releasing bromine atoms when exposed to heat, which react with the free radicals produced during the combustion process. This reaction results in the formation of stable compounds that do not support combustion.
Biochemical and Physiological Effects:
Studies have shown that DBDPE can have potential toxic effects on living organisms. DBDPE has been found to disrupt the endocrine system, leading to hormonal imbalances. It has also been linked to developmental and reproductive abnormalities. DBDPE can accumulate in the body, leading to potential health risks.
实验室实验的优点和局限性
DBDPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also readily available and affordable. However, DBDPE has limitations in terms of its potential toxicity, which can affect the accuracy and reliability of experimental results.
未来方向
There are several future directions for the study of DBDPE. One area of research is the development of safer and more effective flame retardants that do not pose potential health risks. Another area of research is the study of the environmental impact of DBDPE and the development of strategies to mitigate its potential harm. Additionally, the study of the mechanism of action of DBDPE and its potential effects on the endocrine system requires further investigation.
In conclusion, DBDPE is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its flame retardant properties and potential health and environmental impacts. The synthesis method of DBDPE is complex and requires specialized equipment and expertise. While DBDPE has several advantages for lab experiments, its potential toxicity can affect the accuracy and reliability of experimental results. There are several future directions for the study of DBDPE, including the development of safer and more effective flame retardants and the study of its potential effects on the endocrine system.
合成方法
DBDPE is synthesized through the reaction of 1,2-dibromoethane with diphenyl ethane. The process involves a series of reactions that result in the formation of DBDPE. The synthesis method of DBDPE is complex and requires specialized equipment and expertise to carry out the reaction.
科学研究应用
DBDPE has been extensively studied for its flame retardant properties. It is commonly used in the manufacturing of electronic devices, textiles, and construction materials to reduce the risk of fire. DBDPE has also been studied for its potential environmental impact. Studies have shown that DBDPE is persistent in the environment and can accumulate in the food chain, leading to potential health risks.
属性
IUPAC Name |
(2R)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)11-7-13-9-4-2-3-5-10(9)14-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSDHNJNPAQLHL-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2734838.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2734839.png)

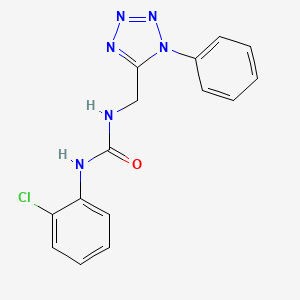

![1-{7-[2-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2734847.png)
![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2734850.png)
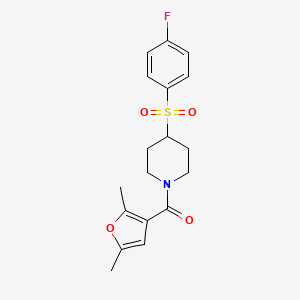

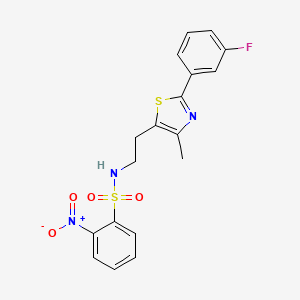
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2734858.png)
